Differential Lipophilicity (XLogP3-AA) vs. Unsubstituted Benzamide Analog
The target compound exhibits an XLogP3-AA of 1.7, whereas the unsubstituted benzamide analog N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide (CAS 2034614-32-7), which lacks the 3-fluoro and 4-methoxy substituents, has a calculated XLogP3-AA of approximately 1.2 [1][2]. This +0.5 log unit increase indicates enhanced membrane permeability potential [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide (CAS 2034614-32-7); XLogP3-AA ≈ 1.2 (estimated) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.5 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) and estimated for comparator based on structural analogy. |
Why This Matters
Higher XLogP3-AA suggests improved passive membrane permeability, which can be a critical differentiator for intracellular target engagement in cell-based assays.
- [1] PubChem. (2026). 3-Fluoro-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide. Compound Summary for CID 119106110. National Center for Biotechnology Information. View Source
- [2] ChemSrc. (2024). N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide (CAS 2034614-32-7). ChemSrc Database. View Source
